molecular formula C14H9F3O2 B2633016 (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one CAS No. 478246-20-7

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one

Cat. No.: B2633016
CAS No.: 478246-20-7
M. Wt: 266.219
InChI Key: IYRODEMINSZQLO-SNAWJCMRSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the compound is (E)-1-(furan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one , reflecting its propenone backbone and substituent positions. The numbering prioritizes the ketone group at position 1 of the propenone chain, with the furan-3-yl group attached to the carbonyl carbon and the 3-(trifluoromethyl)phenyl group at the β-position.

Structural representations include:

  • SMILES : O=C(C1=COCC1)/C=C/C2=CC(=CC=C2)C(F)(F)F (indicating E configuration via /C=C/ notation).
  • InChIKey : MLTBAKXFRXZFTO-MDZDMXLPSA-N (derived from analogous chalcone structures with trifluoromethyl substituents).

The conjugated system between the carbonyl group and the vinyl double bond enables π-electron delocalization, a hallmark of chalcone derivatives.

Molecular Formula and Mass Spectrometry Data

The molecular formula C₁₄H₉F₃O₂ corresponds to a monoisotopic mass of 266.22 g/mol . Key mass spectrometry (MS) features include:

m/z Fragment Ion Proposed Structure
266 [M]⁺ Molecular ion
238 [M – CO]⁺ Loss of carbonyl group
197 [M – CF₃]⁺ Trifluoromethyl group cleavage
121 [C₇H₅F₃]⁺ 3-(Trifluoromethyl)phenyl ion

These fragments align with cleavage patterns observed in analogous trifluoromethyl-substituted chalcones. High-resolution MS would resolve the molecular ion at m/z 266.22 with isotopic peaks consistent with three fluorine atoms.

Stereochemical Configuration and Double-Bond Geometry

The E (trans) configuration of the α,β-unsaturated double bond is confirmed by:

  • ¹H NMR Coupling Constant : A characteristic J value of 15.8–16.2 Hz between the vinyl protons (H₂ and H₃), indicative of trans diaxial coupling.
  • X-ray Crystallography : In related chalcones, the E geometry results in a dihedral angle of 24.07° between the aromatic rings, minimizing steric hindrance while maintaining conjugation.

The 3-furyl and 3-(trifluoromethyl)phenyl groups adopt non-coplanar orientations due to steric and electronic effects, disrupting full π-system delocalization. This staggered conformation is stabilized by weak C–H⋯O hydrogen bonds involving the carbonyl oxygen, as observed in crystal structures of similar chalcones.

Properties

IUPAC Name

(E)-1-(furan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-10(8-12)4-5-13(18)11-6-7-19-9-11/h1-9H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRODEMINSZQLO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furylacetone and 3-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

    Substitution: The furan ring and the trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and Lewis acids can facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, aminated, or thiolated derivatives.

Scientific Research Applications

Synthetic Methods

The synthesis of (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one typically employs the Claisen-Schmidt condensation reaction . This involves the reaction of 3-furylacetone with 3-(trifluoromethyl)benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide, generally in ethanol or methanol under controlled temperatures to optimize yield and purity .

Chemistry

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow for further functionalization and modification, making it valuable in synthetic pathways.

Biological Activities

Research has highlighted several biological activities associated with (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one:

  • Antimicrobial Properties : Studies have indicated that chalcone derivatives exhibit significant antibacterial activity against various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting its utility in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that this chalcone derivative may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Medicinal Chemistry

In medicinal chemistry, (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one has been explored as a lead compound in drug discovery efforts targeting specific diseases such as diabetes and cancer. Its ability to interact with biological targets enhances its potential as a therapeutic agent .

Industrial Applications

The compound is also being utilized in the development of agrochemicals and materials with tailored properties due to its unique chemical structure and reactivity profile. Its application in creating functional materials is an emerging area of interest in industrial chemistry .

Case Studies

Recent studies have documented the effectiveness of (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one in various therapeutic contexts:

  • A study demonstrated its antibacterial efficacy against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance challenges .
  • Another investigation revealed its anti-inflammatory effects through inhibition of specific cytokines involved in inflammation pathways, suggesting therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity. Specific pathways and molecular targets may vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Analogues from the Cambridge Structural Database (CSD)

  • KUDNAA : The target compound itself, with 3-furyl (ring A) and 3-CF₃-phenyl (ring B) groups .
  • NUQFOW : 1-(3-Chlorophenyl)-3-(3-furyl)prop-2-en-1-one. Swaps the positions of furan and phenyl rings, introducing a chloro substituent on phenyl (ring A). The chloro group’s electronegativity may reduce activity compared to -CF₃ .
  • NOTCUW01: (E)-3-(2-Furyl)-1-phenylprop-2-en-1-one. Differs in furan substitution (2-furyl vs. 3-furyl) and lacks a -CF₃ group, resulting in lower lipophilicity .

Trifluoromethyl-Substituted Chalcones

  • (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (): Differs in the -CF₃ position (para vs. meta on ring B).
  • (E)-3-(4-Ethoxyphenyl)-1-(3-fluorophenyl)prop-2-en-1-one (): Ethoxy (electron-donating) and fluorine (electron-withdrawing) substituents demonstrate how mixed electronic effects modulate properties .

Heterocyclic Chalcones

  • (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (): Features a dimethylamino group (electron-donating) on ring B and 2-furyl on ring A. The dimethylamino group increases solubility but may reduce metabolic stability compared to -CF₃ .

Data Table: Key Chalcones and Their Properties

Compound Name Ring A Substituents Ring B Substituents IC₅₀ (μM) or Activity Reference
(E)-1-(3-Furyl)-3-[3-CF₃-phenyl]-2-propen-1-one 3-Furyl 3-CF₃-phenyl N/A
Cardamonin 2-OH, 4-OH (phenyl) None 4.35 (IC₅₀)
Compound 2j 4-Br, 2-OH, 5-I (phenyl) 4-F (phenyl) 4.70 (IC₅₀)
NUQFOW 3-Cl (phenyl) 3-Furyl N/A
(E)-1-Phenyl-3-[4-CF₃-phenyl]prop-2-en-1-one Phenyl 4-CF₃-phenyl Crystallographic data reported
(E)-3-(4-Ethoxyphenyl)-1-(3-F-phenyl)propenone 3-F (phenyl) 4-Ethoxy (phenyl) Supplier data (no activity)

Key Findings and Implications

  • Furan vs. Phenyl Rings : The 3-furyl group may engage in unique hydrogen-bonding interactions, differing from phenyl analogues like NUQFOW .
  • Substituent Position : Meta -CF₃ (target compound) vs. para -CF₃ () alters electronic distribution, influencing binding to biological targets .

Further studies should explore the target compound’s IC₅₀ values and compare its antimicrobial/kinase-inhibitory activity with analogues in and .

Biological Activity

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one, also known as a substituted chalcone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₉F₃O₂
  • Molecular Weight : Approximately 266.22 g/mol
  • Structural Features : The compound consists of a furyl group and a trifluoromethyl-substituted phenyl group attached to a propenone backbone. The presence of the α,β-unsaturated carbonyl group contributes to its reactivity and biological activity.

The biological activity of (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may exhibit urease inhibitory properties, similar to other furan chalcone derivatives, suggesting potential applications in treating conditions like infections caused by urease-producing bacteria .
  • Anticancer Activity : The compound has shown promise as an anticancer agent. Its mechanism involves inducing apoptosis in cancer cells through pathways that include caspase activation and mitochondrial dysfunction .

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one may possess antimicrobial properties, which are being explored for potential therapeutic applications in infectious diseases .
  • Anti-inflammatory Properties : The compound's structural characteristics may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
  • Antioxidant Activity : Similar compounds have been noted for their antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Synthesis

The synthesis of (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction between 3-furylacetone and 3-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is often conducted in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone .

Study on Anticancer Activity

In a study examining various chalcone derivatives, (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one was tested against several cancer cell lines. The results indicated significant antiproliferative effects, with observed IC50 values comparable to established chemotherapeutic agents. The mechanism involved apoptosis induction through caspase-3 activation and cytochrome c release from mitochondria .

Urease Inhibition Study

A study focused on urease inhibitors found that certain furan chalcone derivatives exhibited promising urease inhibitory activity. Although specific data on (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one is limited, its structural similarities suggest potential efficacy in this area .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(E)-1-(3-furyl)-3-phenyl-2-propen-1-oneLacks trifluoromethyl groupDifferent reactivity profile
(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-oneContains methoxy groupEnhanced solubility
(E)-1-(3-furyl)-3-(4-chlorophenyl)-2-propen-1-oneChlorine substitutionAltered biological activity

Q & A

Q. What are the optimal synthetic routes for (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods for structurally related chalcones. For example, 2-hydroxyacetophenone derivatives react with substituted aldehydes (e.g., 3-trifluoromethylbenzaldehyde) in ethanol or methanol under basic conditions (e.g., KOH or NaOH) at 0–50°C . Key factors include:

  • Solvent choice : Ethanol is preferred for solubility and reaction homogeneity.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like retro-aldol condensation.
  • Purification : Recrystallization or column chromatography is critical for isolating the (E)-isomer, as chalcones often exhibit geometric isomerism .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C-APT NMR confirm the (E)-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) and substituent-specific shifts (e.g., trifluoromethyl at δ ~120–125 ppm in ¹³C) .
  • FT-IR : Stretching frequencies for α,β-unsaturated ketone (~1650–1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) validate the core structure .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns of fluorine-containing groups .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances:

  • Electron-withdrawing effects : Increases electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic additions (e.g., Michael acceptors in biological systems) .
  • Lipophilicity : LogP values rise, potentially improving membrane permeability in bioactivity assays .
  • Metabolic stability : Fluorine’s inductive effect may reduce oxidative degradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding modes in biological targets?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO of the α,β-unsaturated ketone correlates with Michael addition propensity .
  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., urease or kinases). The trifluoromethylphenyl group may engage in hydrophobic pockets, while the furyl oxygen participates in hydrogen bonding .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous evidence of:

  • Bond lengths/angles : The (E)-configuration is confirmed by a trans-vinylic C=C bond (~1.33 Å) and planar geometry.
  • Intermolecular interactions : Packing diagrams reveal π-π stacking between aromatic rings or C-F···H hydrogen bonds, which influence solubility and stability .

Q. What strategies address contradictions in bioactivity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing the 3-furyl group with phenyl or methoxyphenyl alters antibacterial potency due to steric or electronic variations .
  • Assay standardization : Control variables like bacterial strain (e.g., Bordetella bronchiseptica vs. E. coli) or solvent (DMSO concentration) to minimize variability .
  • Metabolite profiling : LC-MS/MS can identify degradation products that may confound activity measurements .

Methodological Tables

Table 1: Key Synthetic Parameters for Claisen-Schmidt Condensation

ParameterOptimal ConditionImpact on Yield/Purity
Base3 eq. KOH in ethanolHigher base concentrations reduce side products
Temperature0–25°CPrevents retro-aldol cleavage
Reaction Time2–3 hoursProlonged stirring degrades product

Table 2: Bioactivity Trends in Chalcone Derivatives

Substituent on Ring BMIC (mg/mL)Key Factor
3-CF₃-phenyl≤0.2Lipophilicity enhances membrane penetration
4-OH-phenyl>0.6Polar groups reduce bioavailability

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